Firazorexton

OX2R pharmacology receptor binding affinity structure-activity relationship

Firazorexton (TAK-994 free base) is an orally active, brain-penetrant, highly selective agonist of the orexin type 2 receptor (OX2R) with an EC50 of 19 nM against recombinant human OX2R. It exhibits approximately 700-fold selectivity for OX2R over OX1R, and demonstrates no significant activity against a panel of 106 enzymes, receptors, and ion channels at 10 µM.

Molecular Formula C22H25F3N2O4S
Molecular Weight 470.5 g/mol
CAS No. 2274802-95-6
Cat. No. B3326018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirazorexton
CAS2274802-95-6
Molecular FormulaC22H25F3N2O4S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O
InChIInChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1
InChIKeyVOSAWOSMGPKQEQ-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Firazorexton (CAS 2274802-95-6) – High-Potency Oral OX2R Agonist for Narcolepsy Research and Preclinical Studies


Firazorexton (TAK-994 free base) is an orally active, brain-penetrant, highly selective agonist of the orexin type 2 receptor (OX2R) with an EC50 of 19 nM against recombinant human OX2R . It exhibits approximately 700-fold selectivity for OX2R over OX1R, and demonstrates no significant activity against a panel of 106 enzymes, receptors, and ion channels at 10 µM . Preclinically, firazorexton promotes wakefulness and ameliorates wakefulness fragmentation and cataplexy-like episodes in mouse models of narcolepsy [1]. Its development program was discontinued following Phase 2 clinical trials due to hepatotoxicity signals, rendering it a valuable tool compound for investigating OX2R pharmacology, structure-activity relationships, and DILI mechanisms [2].

Why Firazorexton Cannot Be Substituted with Generic OX2R Agonists or Standard Wakefulness Agents


The OX2R agonist class encompasses compounds with divergent potency, selectivity, bioavailability, and safety profiles that preclude simple interchangeability [1]. Firazorexton occupies a specific position within this spectrum: an oral OX2R agonist with nanomolar potency and high selectivity that provided first-in-class clinical proof-of-concept for the orexin mechanism in narcolepsy, yet carries a distinct DILI liability that distinguishes it from structurally distinct successors like TAK-861 [2]. Substitution with danavorexton (TAK-925) is precluded by its requirement for parenteral administration due to poor oral bioavailability [3]. Substitution with standard wakefulness agents such as modafinil fails to address the underlying orexin deficiency pathophysiology [4]. These functional, pharmacological, and toxicological distinctions mandate that experimental and procurement decisions be guided by compound-specific evidence rather than class-level assumptions [2].

Firazorexton Quantitative Differentiation Evidence: Head-to-Head Comparisons with OX2R Agonist Comparators


In Vitro Potency: Firazorexton Shows 7.6-Fold Lower hOX2R Potency than Successor Compound TAK-861

Firazorexton (TAK-994) activates recombinant human OX2R with an EC50 of 19 nM, whereas the structurally distinct successor compound TAK-861 exhibits an EC50 of 2.5 nM under identical assay conditions [1]. This 7.6-fold difference in potency represents a quantifiable distinction that may influence experimental design when selecting between OX2R agonist tool compounds [1]. Firazorexton demonstrates approximately 740-fold selectivity for hOX2R over hOX1R, while TAK-861 exhibits approximately 3,000-fold selectivity [2].

OX2R pharmacology receptor binding affinity structure-activity relationship

In Vivo Wake-Promoting Efficacy: Firazorexton Requires 10-Fold Higher Oral Dose than TAK-861 in Preclinical Models

The minimum effective dose (MED) for wakefulness promotion in wild-type mice is 10 mg/kg orally for firazorexton, compared with 1 mg/kg orally for TAK-861 [1]. In cynomolgus monkeys, the MED for wakefulness is 10 mg/kg orally for firazorexton versus 1 mg/kg orally for TAK-861 [1]. This consistent 10-fold difference in effective dose across two species represents a robust in vivo potency differential [1].

in vivo pharmacology wakefulness assay preclinical efficacy

Clinical Efficacy: Firazorexton Demonstrates Dose-Dependent Improvements in Sleep Latency and Cataplexy in Narcolepsy Type 1 Patients

In a Phase 2 randomized, placebo-controlled trial of patients with narcolepsy type 1, firazorexton (TAK-994) produced dose-dependent improvements across all efficacy endpoints versus placebo at 8 weeks [1]. Mean change in average sleep latency on the Maintenance of Wakefulness Test (MWT) was 23.9 minutes (30 mg BID), 27.4 minutes (90 mg BID), and 32.6 minutes (180 mg BID), compared with -2.5 minutes for placebo (differences vs. placebo: 26.4, 29.9, and 35.0 minutes, respectively; P<0.001 for all comparisons) [1]. Weekly cataplexy incidence at week 8 was 0.27 (30 mg), 1.14 (90 mg), 0.88 (180 mg), versus 5.83 for placebo (rate ratios vs. placebo: 0.05, 0.20, and 0.15) [1]. Epworth Sleepiness Scale (ESS) score changes were -12.2, -13.5, and -15.1 points versus -2.1 for placebo (differences: -10.1, -11.4, and -13.0 points) [1].

clinical efficacy sleep latency cataplexy narcolepsy type 1

Safety Differentiation: Firazorexton Carries Quantified DILI Liability with Daily Covalent Binding Burden of 8.4–50.2 mg

Firazorexton (TAK-994) carries a specific hepatotoxicity liability that distinguishes it from its successor compound TAK-861 and from danavorexton [1]. The daily covalent binding (CVB) burden for firazorexton at clinically evaluated doses is 8.4 mg (30 mg BID), 25.1 mg (90 mg BID), and 50.2 mg (180 mg BID), exceeding the 1 mg daily CVB threshold associated with reduced DILI risk [2]. Clinically important liver enzyme elevations occurred in 5 of 56 patients (8.9%) receiving firazorexton, with drug-induced liver injury meeting Hy‘s law criteria in 3 patients [3]. In contrast, the Phase 2 trial of successor compound TAK-861 (oveporexton) reported no hepatotoxic effects [4]. Firazorexton was withdrawn from Phase 2 clinical development due to these hepatotoxicity signals [1].

drug-induced liver injury covalent binding hepatotoxicity safety pharmacology

Pharmacological Distinction from Modafinil: Firazorexton Addresses Orexin Deficiency Pathophysiology

Firazorexton directly activates OX2R to address the underlying orexin deficiency in narcolepsy type 1, whereas modafinil acts as a dopamine reuptake inhibitor without targeting the orexin system [1]. In NT1 mouse models, TAK-861 (a structurally distinct OX2R agonist with similar in vivo pharmacological effects to firazorexton) induces brain-wide neuronal activation patterns that are highly correlated with physiological wakefulness, whereas modafinil produces a different pattern of neuronal activation [2]. Firazorexton ameliorates both wakefulness fragmentation and cataplexy-like episodes in orexin/ataxin-3 and orexin-tTA;TetO DTA mouse models of NT1, providing disease-modifying effects beyond simple symptomatic wake promotion [3].

mechanism of action orexin deficiency narcolepsy pathophysiology wake-promoting agents

Oral Bioavailability Distinction: Firazorexton Enables Oral Dosing Unlike Parenteral-Only Danavorexton

Firazorexton is orally bioavailable and was developed as an oral formulation for clinical testing, whereas danavorexton (TAK-925), the first OX2R agonist tested in humans with NT1, exhibited poor oral bioavailability and required intravenous administration in the clinic [1]. Firazorexton achieves brain penetration following oral administration and promotes wakefulness at oral doses of 10 mg/kg in mice and monkeys, while danavorexton is limited to parenteral routes [2]. Both compounds share similar in vivo pharmacological effects in NT1 mouse models despite this pharmacokinetic distinction [2].

oral bioavailability route of administration pharmacokinetics drug delivery

Firazorexton: Evidence-Based Application Scenarios for Research Procurement and Experimental Design


OX2R Positive Control for In Vitro Pharmacology and Receptor Binding Assays

Firazorexton serves as a validated OX2R positive control with a well-characterized potency profile (EC50 = 19 nM on recombinant hOX2R) and defined selectivity (~740-fold over OX1R) . Its potency differential relative to TAK-861 (2.5 nM) enables researchers to benchmark new chemical entities across a 7.6-fold potency range under identical assay conditions [6]. Recommended working concentrations in cell-based assays typically range from 10 nM to 1 µM, with DMSO solubility up to 250 mg/mL (531.34 mM) facilitating preparation of concentrated stock solutions .

DILI Mechanistic Studies and Hepatotoxicity Model Development

Firazorexton‘s well-documented DILI liability provides a characterized tool compound for mechanistic hepatotoxicity research . The quantified daily covalent binding burden (8.4–50.2 mg at clinical doses) exceeds the reduced-risk threshold of <1 mg by 8.4- to 50.2-fold, making firazorexton suitable for validating in vitro DILI prediction models, mitochondrial toxicity assays, and covalent binding assessment platforms [6]. The compound’s hepatotoxicity is idiosyncratic in nature—absent in rat and nonhuman primate safety studies but revealed upon CYP induction in mice—providing a specific test case for species-specific DILI susceptibility research .

Preclinical Efficacy Benchmarking in NT1 Mouse Models

Firazorexton has demonstrated reproducible efficacy in ameliorating wakefulness fragmentation and cataplexy-like episodes in orexin/ataxin-3 and orexin-tTA;TetO DTA mouse models of narcolepsy type 1 . The compound‘s oral MED of 10 mg/kg in wild-type mice and monkeys establishes a clear efficacy threshold for benchmarking novel OX2R agonists in vivo [6]. Firazorexton’s activity is OX2R-dependent, as it is ineffective in OX2R knockout mice, confirming target specificity . These validated preclinical efficacy data support its use as a reference standard for evaluating candidate compounds in disease-relevant animal models.

Clinical Efficacy Reference Standard for Translational Research Programs

Firazorexton produced the first published clinical efficacy data for an oral OX2R agonist in narcolepsy type 1 patients, establishing a quantitative benchmark for human translation of the orexin agonist mechanism . The dose-dependent improvements in MWT sleep latency (placebo-adjusted differences of +26.4 to +35.0 minutes), ESS score reductions (-10.1 to -13.0 points), and cataplexy rate reduction (rate ratios 0.05–0.20) provide clinically validated efficacy ranges against which translational models can be calibrated . These data are particularly valuable for programs seeking to establish predictive validity of preclinical efficacy models for OX2R-targeting therapeutics.

Technical Documentation Hub

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38 linked technical documents
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